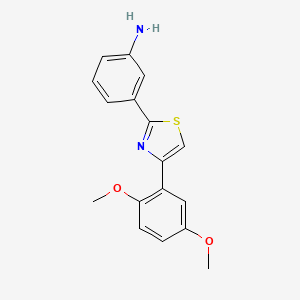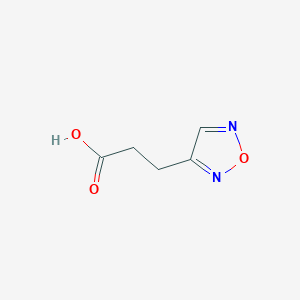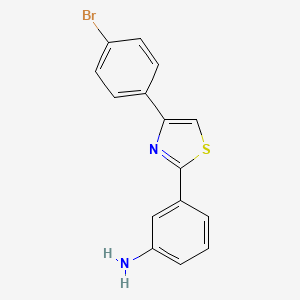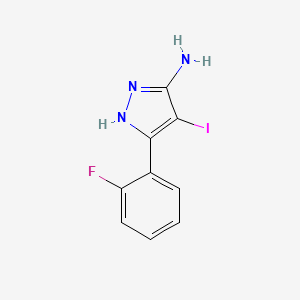
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin ist eine Verbindung, die zur Klasse der Thiazol-Derivate gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Ringstruktur enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Thiazolrings aus, der mit einer 2,5-Dimethoxyphenylgruppe und einer Anilingroup substituiert ist.
Vorbereitungsmethoden
Die Synthese von 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin beinhaltet typischerweise die Reaktion von 2,5-Dimethoxybenzaldehyd mit Thiosemicarbazid, um das entsprechende Thiosemicarbazon zu bilden. Dieses Zwischenprodukt wird dann cyclisiert, um den Thiazolring zu bildenDie Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure oder Salzsäure .
Analyse Chemischer Reaktionen
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die entsprechenden Amine oder Alkohole zu erhalten.
Substitution: Die Verbindung kann je nach Art der Substituenten und den Reaktionsbedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen. .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet. Ihre einzigartige Struktur ermöglicht die Entwicklung neuartiger Katalysatoren und Liganden.
Biologie: Thiazol-Derivate, einschließlich dieser Verbindung, haben vielversprechende biologische Aktivitäten wie antimikrobielle, antifungale und anticancer-Eigenschaften gezeigt. Sie werden auf ihr Potenzial als therapeutische Mittel untersucht.
Medizin: Die biologischen Aktivitäten der Verbindung machen sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Thiazol-Derivate werden bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität von Enzymen oder Rezeptoren hemmen, die an verschiedenen biologischen Prozessen beteiligt sind. Beispielsweise kann sie das Wachstum von Krebszellen hemmen, indem sie in zelluläre Signalwege eingreift oder Apoptose (programmierten Zelltod) induziert. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen untersuchten biologischen Aktivität ab .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel catalysts and ligands.
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin kann mit anderen Thiazol-Derivaten verglichen werden, wie zum Beispiel:
Sulfathiazol: Ein antimikrobielles Medikament zur Behandlung bakterieller Infektionen.
Ritonavir: Ein antiretrovirales Medikament zur Behandlung von HIV/AIDS.
Abafungin: Ein Antimykotikum zur Behandlung von Pilzinfektionen.
Tiazofurin: Ein antineoplastisches Medikament zur Behandlung von Krebs.
Die Einzigartigkeit von 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)anilin liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu anderen Thiazol-Derivaten besondere chemische und biologische Eigenschaften verleiht .
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-16(21-2)14(9-13)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
InChI-Schlüssel |
GWUPWGXZUKEIMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)

![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)

![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)


![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)



![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
